molecular formula C9H8IN3 B1611894 1-(2-Iodobenzyl)-1H-1,2,4-triazole CAS No. 876316-31-3

1-(2-Iodobenzyl)-1H-1,2,4-triazole

Cat. No. B1611894
M. Wt: 285.08 g/mol
InChI Key: NDJIYFFWZVACMJ-UHFFFAOYSA-N
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Description

“1-(2-Iodobenzyl)-1H-1,2,4-triazole” is a chemical compound with the molecular formula C9H8IN3 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of related compounds involves the reaction of benziodoxoles with trimethylsilyl azide . This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds . The synthesis is notable for its mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “1-(2-Iodobenzyl)-1H-1,2,4-triazole” is represented by the SMILES string IC1=CC=CC=C1CN2C=NC=N2 .


Chemical Reactions Analysis

Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates . These findings suggest that “1-(2-Iodobenzyl)-1H-1,2,4-triazole” could undergo similar photoreactions or serve as a reagent for azidation .

Scientific Research Applications

Supramolecular Interactions of Triazoles

1,2,3-Triazoles, including derivatives like 1-(2-Iodobenzyl)-1H-1,2,4-triazole, have been studied for their unique supramolecular interactions. These interactions have applications in supramolecular and coordination chemistry. The nitrogen-rich triazole ring allows for complexation with anions and can form powerful carbanionic and mesoionic carbene donors after deprotonation (Schulze & Schubert, 2014).

Spectral Features and Biological Activity

Studies on triazole compounds, such as 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, have revealed their potential in biological and corrosion inhibition activities. Spectral analyses using FT-IR, UV-visible, and NMR techniques provide insights into their structural and electronic characteristics, influencing their biological activity (Srivastava et al., 2016).

Intermolecular Interactions in Derivatives

Research on biologically active 1,2,4-triazole derivatives has focused on understanding their intermolecular interactions. Studies have characterized these interactions using various thermal techniques and quantum mechanical calculations, providing deeper insights into the nature of these compounds (Shukla et al., 2014).

Patent Review of Triazole Derivatives

A review of patents related to triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazoles, highlighted their importance in developing new drugs with diverse biological activities. The review covers the development of new chemical entities and pharmaceuticals, emphasizing the need for more efficient and sustainable preparations (Ferreira et al., 2013).

Click Chemistry in Drug Discovery

Click chemistry, involving 1,2,3-triazoles, has significant applications in drug discovery. This approach is known for its reliability and practicality in synthesizing compounds with biological relevance. The triazole products formed in this process are known to interact effectively with biological targets (Kolb & Sharpless, 2003).

Bioisosteres in Medicinal Chemistry

The 1,2,3-triazole ring, as a bioisostere, is used extensively in the synthesis of new active molecules due to its ability to mimic different functional groups. This feature has led to the development of compounds with antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017).

Corrosion Inhibitors for Aluminium Alloys

1,2,4-Triazole derivatives have been evaluated as corrosion inhibitors for protecting aluminium alloys. These inhibitors form a protective organic layer on the substrate, slowing down corrosion processes and inhibiting the oxygen reduction reaction (Zheludkevich et al., 2005).

Antimicrobial Activity

Several 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit moderate to good activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable solids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that “1-(2-Iodobenzyl)-1H-1,2,4-triazole” may have potential applications in future research.

properties

IUPAC Name

1-[(2-iodophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3/c10-9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJIYFFWZVACMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594572
Record name 1-[(2-Iodophenyl)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Iodobenzyl)-1H-1,2,4-triazole

CAS RN

876316-31-3
Record name 1-[(2-Iodophenyl)methyl]-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876316-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Iodophenyl)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1,2,4-triazole (1.02 g, 14.8 mmol) and 2-iodobenzyl bromide (6.05 g, 20.3 mmol) in THF (10 mL) was added a solution of DBU (2.65 g, 17.4 mmol) in THF (2 mL) dropwise over a 1 hour period. The mixture was stirred at ambient temperature for 12 hours after which it was filtered. The filtrate was concentrated in vacuo and the resultant residue was dissolved in ethyl acetate. The organic layer was washed with water and brine, dried (MgSO4) and evaporated in vacuo. The residue was purified by flash column chromatography on silica, eluting with 50-60% ethyl acetate/isohexane to give the title compound as a white solid (1.45 g). 1H NMR (360 MHz, CDCl3): δ 8.15 (1H, s), 8.00 (1H, s), 7.89 (1H, d, J=7.9 Hz), 7.36 (1H, t, J=7.6 Hz), 7.13 (1H, d, J=7.7 Hz), 7.08-7.04 (1H, m), 5.43 (2H, s).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step One
Name
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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